N-cyclopropyl-2-hydroxybenzamide
Description
N-cyclopropyl-2-hydroxybenzamide (CAS: 440111-82-0) is a benzamide derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol. Key physical properties include a predicted boiling point of 379.3 ± 25.0°C, density of 1.26 ± 0.1 g/cm³, and a pKa of 8.51 ± 0.30 . The compound features a hydroxyl group at the 2-position of the benzamide ring and a cyclopropyl substituent on the amide nitrogen, which confers structural rigidity.
Recent crystallographic studies highlight its role as a ligand in antiviral research.
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)10(13)11-7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBOEZQGCFECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356378 | |
| Record name | N-cyclopropyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440111-82-0 | |
| Record name | N-cyclopropyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with cyclopropylamine. The process can be summarized as follows:
Esterification: 2-hydroxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.
Amidation: The methyl ester is then reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure efficiency, yield, and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: The compound can be reduced to form N-cyclopropyl-2-aminobenzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-cyclopropyl-2-aminobenzamide.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-cyclopropyl-2-hydroxybenzamide has been explored in various scientific research areas:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclopropyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclopropyl-2-hydroxybenzamide with structurally or functionally related benzamide derivatives:
Key Structural and Functional Differences:
Electron-withdrawing groups (e.g., nitro in 5-chloro-N-cyclopropyl-2-nitrobenzamide) increase reactivity but may reduce metabolic stability compared to the hydroxyl group in the parent compound .
Solubility and Bioavailability :
- The hydroxyl group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to acetylated or alkylated derivatives .
Biological Activity
N-cyclopropyl-2-hydroxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a 2-hydroxybenzamide structure. This configuration allows for unique interactions with biological targets, potentially enhancing its therapeutic efficacy.
1. Antimicrobial Properties
This compound has been studied for its antimicrobial potential. Preliminary research indicates that it exhibits activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which can be beneficial in conditions characterized by chronic inflammation.
3. Anticancer Activity
Emerging studies indicate that this compound may possess anticancer properties. It appears to influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding: The hydroxyl group on the benzene ring can form hydrogen bonds with various biological macromolecules, facilitating interactions that modulate their functions.
- Hydrophobic Interactions: The cyclopropyl group can fit into hydrophobic pockets of proteins, influencing their activity and signaling pathways .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial effects of this compound, the compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound. The compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
Future Directions
Research into this compound is ongoing, with efforts focused on elucidating its full spectrum of biological activities and optimizing its structure for enhanced efficacy. Potential areas for future research include:
- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies: Conducting animal studies to assess the therapeutic potential and safety profile of the compound.
- Mechanistic Studies: Further exploring the pathways affected by this compound to identify specific targets for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
